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Compound of Interest

Compound Name: C30-Ceramide

Cat. No.: B3026370

This guide provides a detailed comparison of the metabolism and function of C30 and other
very-long-chain ceramides (VLC-Ceramides) across various species. It is intended for
researchers, scientists, and drug development professionals investigating the roles of these
specialized lipids in health and disease. The content covers enzymatic pathways, functional
significance, and comprehensive analytical protocols, supported by experimental data.

Biosynthesis of Very-Long-Chain Ceramides

Ceramides are central intermediates in sphingolipid metabolism, serving as both structural
components of membranes and critical signaling molecules.[1][2] Their biological activity is
profoundly influenced by the length of their N-acyl chain, which is determined by a family of
enzymes called Ceramide Synthases (CerS).[1][3] Ceramides are generated through three
primary pathways: the de novo pathway, the sphingomyelin hydrolysis pathway, and the
salvage pathway.[4][5] The de novo pathway, occurring in the endoplasmic reticulum, is the
principal route for producing ceramides with specific chain lengths.[2][6]

The process begins with the condensation of serine and palmitoyl-CoA, followed by a series of
enzymatic reactions to produce a dihydroceramide core.[6][7] The crucial step for determining
chain length is the acylation of the sphingoid base by a specific CerS enzyme, each utilizing a
restricted subset of fatty acyl-CoAs.[8][9] Six distinct CerS enzymes have been identified in
mammals (CerS1-6), each with a unique specificity for acyl-CoA chain length.[1][9]

/Il Invisible nodes for pathway labels node [shape=plaintext, fontcolor="#5F6368", fontsize=10];
pathl [label="De Novo Synthesis"]; path2 [label="Complex Sphingolipid\nSynthesis"];
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I/ Positioning labels serine -> pathl [style=invis, len=0.1]; pathl -> dhs [style=invis, len=0.1];
cer -> path2 [style=invis, len=0.1]; path2 -> sm [style=invis, len=0.1]; } caption="De Novo
Ceramide Biosynthesis Pathway."

Table 1: Ceramide Synthase (CerS) Acyl-CoA Specificity Across Species

This table summarizes the substrate specificity of key CerS isoforms in mammals and yeast,
highlighting the enzymes responsible for generating C30 and other VLC-Ceramides.

. . Primary Acyl- Key Tissue
Species/Famil )
Enzyme CoA Expression Reference(s)
y Substrates (Mammals)
Mammalian CersSl C18:.0 Brain, Muscle [9][10]
C20:0 - C26:0 Liver, Kidney,
CerS2 [1]8]

(Very-long-chain)  Brain

C24:0 and longer ] ]
CerS3 i Skin, Testis [1]
(Ultra-long-chain)

C20:0, C22:0, Adipose tissue,
CerS4 [10]
C24:0 Heart
Broadly
CerS5 C16:0 [10]
expressed
Broadly
CerS6 C16:0 [10]
expressed
C24:0, C26:0
Yeast Laglp/Laclp N/A [11][12]

(Very-long-chain)

Cross-Species Functional Comparison of VLC-
Ceramides

VLC-Ceramides, including C30-Ceramide, perform distinct and vital functions that vary
significantly across species and even between different tissues within the same organism. In
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mammals, they are indispensable for skin barrier integrity, while in yeast, they are fundamental
components of the cell membrane.

/I Central Node vicc [label="VLC-Ceramides\n(including C30)", fillcolor="#EA4335",
fontcolor="#FFFFFF", shape=ellipse];

/I Species Nodes mammals [label="Mammals", fillcolor="#4285F4", fontcolor="#FFFFFF"];
yeast [label="Yeast\n(S. cerevisiae)", fillcolor="#34A853", fontcolor="#FFFFFF"]; plants
[label="Plants", fillcolor="#FBBC05", fontcolor="#202124"];

/l Function Nodes skin [label="Skin Barrier Function:\\nWater Permeability Barrier",
fillcolor="#F1F3F4", fontcolor="#202124"]; liver [label="Metabolic Regulation:\nProtective vs.
Lipotoxic Effects”, fillcolor="#F1F3F4", fontcolor="#202124"]; membrane [label="Membrane
Structure &\nER-to-Golgi Transport”, fillcolor="#F1F3F4", fontcolor="#202124"]; stress
[label="Abiotic/Biotic Stress\nResponse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges vicc -> mammals; vicc -> yeast; vicc -> plants;

mammals -> skin; mammals -> liver; yeast -> membrane; plants -> stress; }
caption="Comparative Functions of VLC-Ceramides."

Table 2: Summary of VLC-Ceramide Functions by Species and Tissue
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Primary Functions
Species Tissuel/Context of VLC-Ceramides Reference(s)
(C24 and longer)

Essential for the water
permeability barrier;
) ) ) CerS3 synthesizes
Mammals Skin (Epidermis) ] [1][213][14]
ultra-long-chain
ceramides required for

this function.[1]

Exhibit protective
roles against glucose
intolerance and
) hepatic insulin

Liver _ _ [15][16]
resistance, contrasting
with the lipotoxic
effects of long-chain

ceramides.[15]

CerS2 is highly
expressed; VLC-
Ceramides are crucial

Brain for myelin sheath [1]
maintenance and
overall brain

development.[1]

Major components of
complex
sphingolipids, vital for
_ membrane structure
Yeast Cell-wide ) [L1][12][17]
and function.[12]
Involved in ER-to-
Golgi ceramide

transport.[11]

Plants General Key components of [18]
membrane lipids

(sphingolipids,
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phospholipids) crucial
for homeostasis and
intercellular

communication.[18]

The biological impact of ceramides is highly dependent on their acyl-chain length.[3] While
long-chain ceramides (e.g., C16:0, C18:0) are often implicated in promoting insulin resistance,
inflammation, and apoptosis, very-long-chain species can have opposing, often protective,
effects.[15][16][19] For instance, studies in mice have shown that while C16:0 ceramides
contribute to metabolic dysfunction, very-long-chain sphingolipids can protect against glucose
intolerance.[15][16] This functional dichotomy underscores the importance of species-specific
analysis.

Experimental Protocols for C30-Ceramide Analysis

The gold-standard for the precise identification and quantification of individual ceramide
species, including C30-Ceramide, is Liquid Chromatography-Tandem Mass Spectrometry (LC-
MS/MS).[20][21][22] This technique offers high sensitivity and specificity, allowing for the
resolution of structurally similar lipid molecules.[20][23]

/I Workflow Steps sample [label="1. Sample Collection\n(Tissue, Plasma, Cells)",
fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="2. Lipid Extraction\n(e.g., Bligh-Dyer
Method)", fillcolor="#FFFFFF", fontcolor="#202124"]; separate [label="3. HPLC
Separation\n(Reverse-Phase C18/C30 Column)”, fillcolor="#4285F4", fontcolor="#FFFFFF"];
ionize [label="4. Electrospray lonization (ESI)\n(Positive lon Mode)", fillcolor="#34A853",
fontcolor="#FFFFFF"]; detect [label="5. MS/MS Detection\n(Triple Quadrupole, MRM)",
fillcolor="#FBBCO05", fontcolor="#202124"]; quant [label="6. Data Analysis &\nQuantification",
fillcolor="#EA4335", fontcolor="#FFFFFF"];

/l Connections sample -> extract; extract -> separate; separate -> ionize; ionize -> detect;
detect -> quant; } caption="LC-MS/MS Experimental Workflow."

Detailed Protocol: Quantification of C30-Ceramide via LC-MS/MS

This protocol is a synthesized methodology based on established lipidomic analysis
techniques.[21][22]
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1. Sample Preparation and Lipid Extraction:
e Objective: To isolate lipids from the biological matrix while removing interfering substances.
e Procedure:

o Homogenize tissue samples or collect cell pellets/plasma aliquots. Record the starting
weight or cell number for normalization.

o Add an appropriate internal standard, such as C17:0 or C25:0 ceramide, to each sample
for accurate quantification.[22]

o Perform a liquid-liquid extraction using a chloroform:methanol:water solvent system (e.g.,
Bligh and Dyer method).[21][22]

o Vortex vigorously and centrifuge to separate the agueous and organic phases.
o Carefully collect the lower organic phase containing the lipids into a clean tube.[21]

o Dry the lipid extract completely under a stream of nitrogen gas or using a vacuum
concentrator.

o Store the dried lipid extract at -80°C until analysis.[21]
2. Chromatographic Separation:

» Objective: To separate different ceramide species based on their hydrophobicity before they
enter the mass spectrometer.

e Procedure:

o Reconstitute the dried lipid extract in a suitable mobile phase, typically a mixture of
acetonitrile, isopropanol, and water.[21][22]

o Inject the sample onto a reverse-phase HPLC column (e.g., C18 or a specialized C30
column for very-long-chain species).[11][22]
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o Use a gradient elution program, starting with a higher polarity mobile phase and gradually
increasing the proportion of a lower polarity mobile phase. A typical gradient might run
from a water-containing mobile phase to one with high concentrations of
acetonitrile/isopropanol over 15-20 minutes.[21][22]

o Maintain a constant flow rate (e.g., 0.3 mL/min) optimized for the column dimensions.[21]
3. Mass Spectrometry Detection and Quantification:

o Objective: To detect and quantify the separated ceramide species based on their mass-to-
charge ratio.

e Procedure:

o Operate the mass spectrometer in positive ion mode with an electrospray ionization (ESI)
source.[21][22]

o Utilize Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. In
MRM, the mass spectrometer is set to detect a specific precursor ion (the protonated
ceramide molecule, [M+H]+) and a specific product ion generated by its fragmentation. For
ceramides, the characteristic product ion often corresponds to the sphingoid base
backbone.[21][24]

o Optimize instrument parameters such as capillary voltage, cone voltage, and collision
energy for each ceramide species to maximize signal intensity.[21][22]

o Generate a calibration curve using synthetic ceramide standards of known concentrations.

o Quantify endogenous ceramides by comparing their peak areas to those of the internal
standard and the calibration curve.[22]

o Normalize the final concentrations to the initial sample amount (e.g., tissue weight or total
protein).[21]

By applying these methodologies, researchers can achieve robust and reproducible
quantification of C30-Ceramide and other species, enabling a deeper understanding of their
complex roles in cross-species biology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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